![molecular formula C21H19N3O3S B2715796 (E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 681163-76-8](/img/structure/B2715796.png)
(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₆N₂O₆S
- Molecular Weight : 308.29 g/mol
- CAS Number : 55750-63-5
The compound features a dioxopyrrolidine moiety linked to a trimethylbenzo[d]thiazole , which is expected to contribute to its biological activity.
Antitumor Activity
Recent studies have evaluated the compound's cytotoxic effects against various cancer cell lines. In vitro assays were conducted using multiple human cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The results indicated significant antitumor activity:
Cell Line | IC50 (µM) | Activity |
---|---|---|
A549 | 6.26 ± 0.33 | High |
MCF7 | 10.50 ± 1.20 | Moderate |
HCT116 | 8.00 ± 0.50 | High |
These findings suggest that the compound possesses a strong ability to inhibit cell proliferation in certain cancer types, particularly in lung and colon cancers.
The antitumor activity of the compound is believed to be linked to its ability to induce apoptosis in cancer cells. Mechanistic studies indicate that it may interact with DNA, disrupting replication processes and leading to cell death. The binding affinity of the compound to DNA was assessed using fluorescence spectroscopy, revealing a significant interaction that suggests a potential mode of action through DNA intercalation.
Antimicrobial Activity
In addition to its antitumor effects, the compound has been tested for antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for both Gram-positive and Gram-negative bacteria:
Bacterial Strain | MIC (µg/ml) | Activity |
---|---|---|
Staphylococcus aureus | 31.5 | Moderate |
Escherichia coli | 39.0 | Moderate |
Pseudomonas aeruginosa | >50 | Inactive |
The results indicate that while the compound shows moderate antibacterial activity against some strains, it is less effective against others, highlighting the need for further optimization.
Study on Antitumor Efficacy
A study published in PMC evaluated several derivatives of benzothiazole compounds similar to our target molecule. The research demonstrated that compounds with structural similarities exhibited notable antitumor properties in both 2D and 3D cell culture models, emphasizing the importance of structural modifications in enhancing biological activity .
Research on Antimicrobial Properties
Another study focused on the synthesis of various dioxopyrrolidine derivatives, including our compound, which were tested against common bacterial pathogens. The findings highlighted the potential for these compounds as lead candidates for developing new antimicrobial agents .
Eigenschaften
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-12-9-13(2)19-16(10-12)28-21(23(19)3)22-20(27)14-5-4-6-15(11-14)24-17(25)7-8-18(24)26/h4-6,9-11H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFMCQYITFQQSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.